Ethyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate
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Overview
Description
Ethyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate is a chemical compound belonging to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with ortho-phenylenediamine, which undergoes a reaction with chloroacetic acid in the presence of hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole.
Esterification: The intermediate product is then esterified with ethanol in the presence of a suitable catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include azido, thiocyanato, or amino derivatives of the original compound.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Ethyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial, antifungal, and anticancer agents.
Biological Studies: The compound is employed in studies investigating the biological activity of benzimidazole derivatives, particularly their interactions with enzymes and receptors.
Industrial Applications: It serves as an intermediate in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects.
Pathways Involved: The exact pathways depend on the specific biological activity being studied. In the case of antimicrobial action, the compound may disrupt cell wall synthesis or interfere with nucleic acid replication.
Comparison with Similar Compounds
2-(Chloromethyl)-1H-benzo[d]imidazole: Lacks the ethyl ester group, which may affect its solubility and reactivity.
Methyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester, potentially altering its pharmacokinetic properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl ester group may enhance its solubility and facilitate its use in various synthetic applications.
Biological Activity
Ethyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate (CAS 1912458-31-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
This compound has the following chemical characteristics:
- Molecular Formula : C₁₁H₁₃ClN₂O₂
- Molecular Weight : 238.69 g/mol
- CAS Number : 1912458-31-1
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Studies suggest that compounds similar to benzo[d]imidazole derivatives can act as inhibitors of key enzymes involved in metabolic pathways. For instance, they may inhibit enzymes in the mevalonate pathway, which is crucial for cholesterol synthesis and other cellular functions .
- Antimicrobial Properties : Benzo[d]imidazole derivatives have exhibited antimicrobial activity against various pathogens. The presence of the chloromethyl group enhances their ability to penetrate microbial membranes, leading to increased efficacy .
- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells through cell cycle arrest mechanisms. It has been shown to affect signaling pathways related to cell proliferation and survival, making it a candidate for further anticancer drug development .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound and related compounds:
Toxicological Profile
The safety profile of this compound requires careful consideration:
Properties
Molecular Formula |
C12H13ClN2O2 |
---|---|
Molecular Weight |
252.69 g/mol |
IUPAC Name |
ethyl 2-(chloromethyl)-1-methylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C12H13ClN2O2/c1-3-17-12(16)8-4-5-10-9(6-8)14-11(7-13)15(10)2/h4-6H,3,7H2,1-2H3 |
InChI Key |
KSLRZUSMYRXSPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)CCl)C |
Origin of Product |
United States |
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